(2-bromophenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
Description
This compound is a heterocyclic organic molecule featuring a fused dithioloquinoline core with a 2-bromophenyl group and a methanone moiety. Key structural attributes include:
- 4,4-Dimethyl substituents: These alkyl groups enhance steric bulk and may influence conformational stability.
- 2-Bromophenyl substituent: The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects (e.g., inductive withdrawal), which could modulate reactivity or biological interactions.
Properties
IUPAC Name |
(2-bromophenyl)-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNOS3/c1-19(2)16-15(18(23)25-24-16)12-8-4-6-10-14(12)21(19)17(22)11-7-3-5-9-13(11)20/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJYGLFICZDBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=CC=C4Br)C(=S)SS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the dithioloquinoline core, followed by the introduction of the bromophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of polar aprotic solvents and specific catalysts can enhance the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the production process. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
(2-bromophenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(2-bromophenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a probe for investigating cellular processes.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (2-bromophenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets and pathways. The bromophenyl group and the dithioloquinoline core play crucial roles in its reactivity and binding affinity. This compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it with structurally analogous molecules (Table 1) and discuss key findings.
Table 1: Structural and Physicochemical Comparison
*Molecular formula and molar mass estimated based on structural analogs.
Key Research Findings
Substituent Effects on Reactivity: The 2-bromophenyl group in the target compound introduces greater steric hindrance and electronic withdrawal compared to the 4-chlorophenoxy group in the analog from . This may reduce nucleophilic substitution rates but enhance aromatic stacking interactions .
Impact of Methyl Groups :
- The 4,4-dimethyl configuration in the target compound balances steric bulk and conformational rigidity. In contrast, the 4,4,7-trimethyl analog () shows higher predicted lipophilicity, which could enhance membrane permeability in biological systems .
Thioxo Group Functionality: Both the target compound and its analogs retain the 1-thioxo group, a critical site for redox reactions or metal coordination. However, the pKa of the chlorophenoxy analog (-0.63) suggests strong acidity, likely due to electron-withdrawing substituents stabilizing the deprotonated form .
Halogen Effects :
- Bromine (target compound) vs. chlorine (): Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in protein-binding pockets, while chlorine’s smaller size could reduce steric clashes in constrained environments .
Structural Similarity Analysis: Graph-based comparisons () and Tanimoto coefficients () indicate moderate similarity (~60–70%) between the target compound and its analogs, primarily due to shared dithioloquinoline cores. Divergence arises from substituent variations, which significantly alter physicochemical and biological profiles .
Biological Activity
The compound (2-bromophenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone , often referred to by its chemical structure or CAS number (300801-97-2), is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molar mass of 478.45 g/mol. The presence of multiple heterocycles, including dithioloquinoline and thioxo groups, contributes to its unique chemical reactivity and biological profile.
Physical Properties
| Property | Value |
|---|---|
| Density | Approx. 1 g/cm³ |
| Boiling Point | Approx. 646.2 °C |
| pKa | -2.27 |
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidin-4-one have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
In a study evaluating the anticancer potential of related compounds, certain derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating their effectiveness in inhibiting cancer cell proliferation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar thioxo-containing compounds have exhibited activity against both bacterial and fungal strains. For example, derivatives have shown Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
Antibiofilm Activity
Recent studies have highlighted the antibiofilm properties of thiazolidin-4-one derivatives. These compounds can disrupt biofilm formation in various bacterial species, which is crucial for treating chronic infections. The antibiofilm concentration (BIC) values reported were around 6.25 µM for effective biofilm disruption in clinical isolates .
Study 1: Anticancer Screening
A multicellular spheroid screening identified a derivative of the target compound that inhibited tumor growth by inducing apoptosis in cancer cells. The study reported a significant reduction in spheroid size after treatment with the compound at concentrations of 10 µM over 72 hours .
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of related compounds against clinical isolates of MRSA. The results indicated that at a concentration of 6 µg/mL, the compound effectively reduced viable cell counts by over 90% compared to untreated controls .
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating pro-apoptotic proteins.
- Biofilm Disruption : It interferes with quorum sensing and biofilm formation mechanisms in bacteria, leading to enhanced susceptibility to antibiotics.
- Antioxidant Activity : The thioxo group may contribute to free radical scavenging effects, providing additional protective effects against oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
